![molecular formula C7H10ClF2N3O B1429984 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride CAS No. 1423029-04-2](/img/structure/B1429984.png)
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride
Overview
Description
This compound, also known by its CAS Number 1423029-04-2, is a chemical with the molecular formula C7H10ClF2N3O. It has a molecular weight of 225.63 . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9F2N3O.ClH/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7;/h4H,1-3,10H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties, such as solubility, melting point, and boiling point, were not available in the search results.Scientific Research Applications
Synthesis Techniques
One-Pot Synthesis : A study outlines an efficient one-pot, four-component synthesis method that produces N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine derivatives from cyclobutanone, dibenzylamine, and (N-isocyanoimino) triphenylphosphorane in the presence of aromatic carboxylic acids. This process occurs smoothly at room temperature under neutral conditions, yielding high yields of the derivatives (Shajari, Kazemizadeh, & Ramazani, 2012).
Four-Component Reaction : Another research explores a novel four-component reaction for synthesizing disubstituted 1,3,4-oxadiazole derivatives. This involves the trapping of a 1:1 imine intermediate, generated from the addition of benzylamine to cyclobutanone, by (N-isocyanimino)triphenylphosphorane in the presence of an aromatic carboxylic acid. The reaction, which takes place under neutral conditions at room temperature, leads to the formation of iminophosphorane intermediate and subsequently, disubstituted 1,3,4-oxadiazole derivatives in excellent yields (Ramazani, Shajari, Mahyari, & Ahmadi, 2011).
Chemical Reactions and Properties
[4+1] Cyclization : A recent study has developed a facile synthesis of 1,3,4-oxadiazoles via [4+1] cyclization of ClCF2COONa with non-amine compounds containing amino groups. This method marks the first instance of using halofluorinated compounds as a C1 synthon to construct deuterated nitrogen-heterocyclic compounds, highlighting a straightforward operation, broad substrate scope, and the production of valuable products (Wang, Mu, Li, & Song, 2021).
Photochemistry of Fluorinated Compounds : The photochemistry of some 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles has been investigated. This study focuses on the primary photolytic intermediate from the cleavage of the ring O-N bond, which follows two distinct pathways leading to either 5-perfluoroalkyl-1,3,4-oxadiazoles or 5-perfluoroalkyl-1,2,4-triazoles. The research emphasizes the photoreactivity of fluorinated oxadiazoles and the applications of these photoprocesses in synthesizing target fluorinated structures (Pace, Pibiri, Buscemi, Vivona, & Malpezzi, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3O.ClH/c8-4(9)5-11-6(12-13-5)7(10)2-1-3-7;/h4H,1-3,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPLCQINRQVZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NOC(=N2)C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-cyano-3-[5-[5-[5-[5-(9-ethylcarbazol-3-yl)-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]-3-hexylthiophen-2-yl]prop-2-enoic acid](/img/structure/B1429901.png)
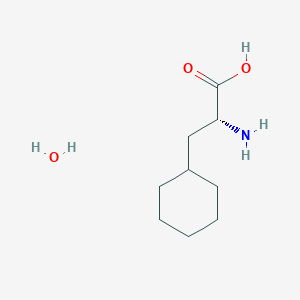
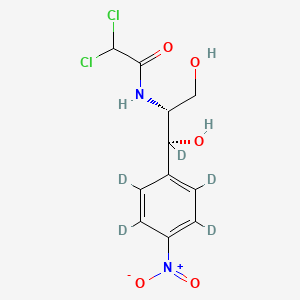
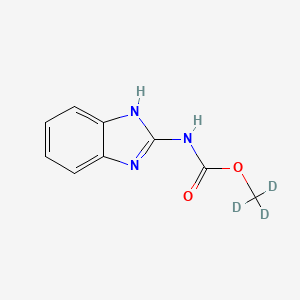
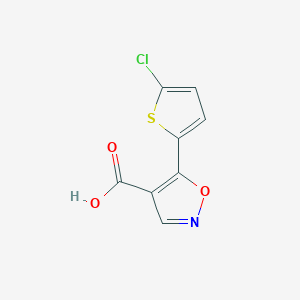
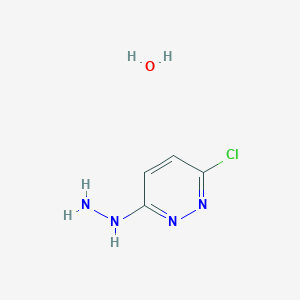
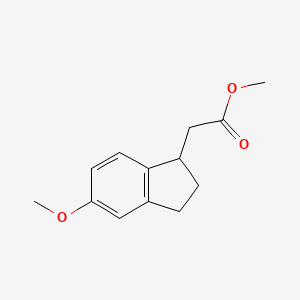
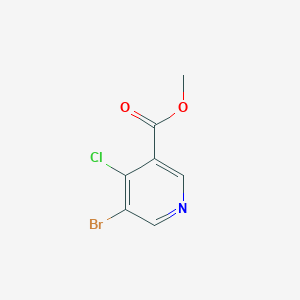
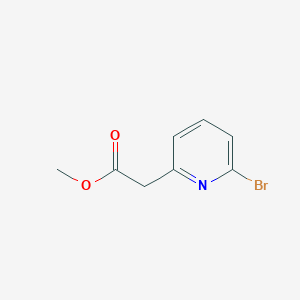
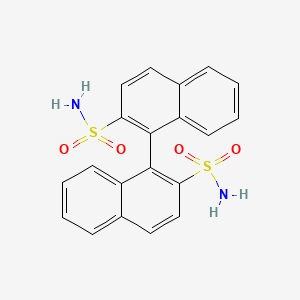
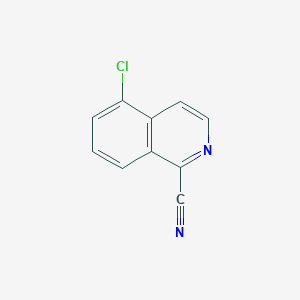
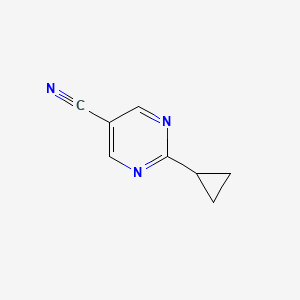
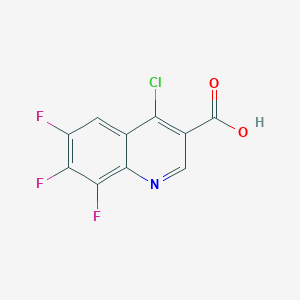
![5-chloro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1429922.png)